molecular formula C16H24FN3O3 B12053927 Serine Hydrolase Inhibitor-9

Serine Hydrolase Inhibitor-9

Cat. No.: B12053927
M. Wt: 325.38 g/mol
InChI Key: OOSVRVOVTXLHKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Serine Hydrolase Inhibitor-9 involves several steps, including the formation of a urea derivative and subsequent modifications to introduce the necessary functional groups. One common synthetic route includes the reaction of an amine with an isocyanate to form a urea linkage, followed by further functionalization to introduce fluorine and other substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

Serine Hydrolase Inhibitor-9 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the inhibitor’s properties for specific applications .

Scientific Research Applications

Chemistry

In chemistry, Serine Hydrolase Inhibitor-9 is used as a chemical probe to study the function of serine hydrolases. It helps in identifying the active sites of these enzymes and understanding their catalytic mechanisms .

Biology

In biological research, the inhibitor is used to study the role of serine hydrolases in various physiological processes, such as digestion and nervous system signaling. It also helps in identifying potential therapeutic targets for diseases related to enzyme dysfunction .

Medicine

In medicine, this compound is explored for its potential therapeutic applications in treating diseases such as Alzheimer’s, diabetes, and cancer. By inhibiting specific serine hydrolases, the inhibitor can modulate disease-related pathways and provide a basis for drug development .

Industry

In the industrial sector, the inhibitor is used in the development of enzyme-based assays and diagnostic tools. It also plays a role in the production of pharmaceuticals and other biologically active compounds .

Mechanism of Action

Serine Hydrolase Inhibitor-9 exerts its effects by covalently binding to the active site of serine hydrolases. This binding involves a nucleophilic attack by the serine residue in the enzyme’s active site on the inhibitor’s electrophilic group, forming a stable covalent bond. This interaction effectively blocks the enzyme’s catalytic activity and prevents substrate binding . The inhibitor targets various serine hydrolases, including lipases, esterases, and proteases, affecting multiple biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its broad-spectrum activity and high potency against a wide range of serine hydrolases. Its ability to covalently bind to the active site with high specificity makes it a valuable tool for studying enzyme function and developing therapeutic agents .

Properties

Molecular Formula

C16H24FN3O3

Molecular Weight

325.38 g/mol

IUPAC Name

tert-butyl N-[2-[(2-fluorophenyl)carbamoyl-methylamino]ethyl]-N-methylcarbamate

InChI

InChI=1S/C16H24FN3O3/c1-16(2,3)23-15(22)20(5)11-10-19(4)14(21)18-13-9-7-6-8-12(13)17/h6-9H,10-11H2,1-5H3,(H,18,21)

InChI Key

OOSVRVOVTXLHKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)C(=O)NC1=CC=CC=C1F

Origin of Product

United States

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